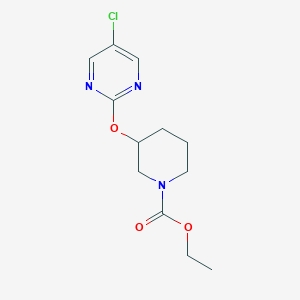

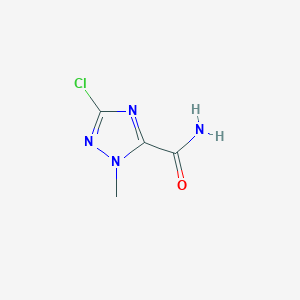

Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of some substances, piperidine derivatives were used as the starting components for chiral optimization .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate and its derivatives have been extensively studied in the field of chemical synthesis and structural analysis. For example, a study by Yang (2009) focused on the synthesis and crystal structure of a similar compound, highlighting its significance in understanding molecular configurations and interactions (Hu Yang, 2009).

Development of Novel Heterocyclic Systems

These compounds are crucial in the development of new heterocyclic systems. Sirakanyan et al. (2015) explored the reactivity of related pyrimidin-7(8)-ones, leading to the creation of new heterocyclic structures with potential pharmaceutical applications (S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015).

Antimicrobial Activity

Research by Anusevičius et al. (2014) demonstrated the antimicrobial properties of similar compounds, highlighting their potential in developing new antibacterial agents (K. Anusevičius, V. Mickevičius, S. Belyakov, J. Šiugždaitė, K. Kantminienė, 2014).

Pharmacological Studies

In pharmacology, compounds like Org 27569 have been studied for their allosteric modulation effects on cannabinoid receptors, providing insights into receptor interactions and potential therapeutic applications (Martin R. Price et al., 2005).

Biological Activity Assessment

Additionally, Bodke and Sangapure (2003) investigated similar benzofuro[3,2‐d]pyrimidines for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Y. Bodke, S. S. Sangapure, 2003).

Chemical Reactions and Transformations

Studies have also delved into the chemical reactions and transformations of these compounds, such as the work by Memarian and Farhadi (2009), who explored the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates, a process vital in chemical synthesis (H. R. Memarian, A. Farhadi, 2009).

Mechanism of Action

Target of Action

The primary target of Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is the AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric serine/threonine protein kinase known for its crucial role in lipid metabolism and regulation of cholesterol and fatty acid levels . It is generally activated in response to a negative energy balance, and it maintains energy homeostasis during metabolic stress at both cellular and physiological levels .

Mode of Action

The compound acts as an indirect activator of AMPK . It selectively inhibits cell growth in several human breast cancer cell lines by activating AMPK . The activation of AMPK may lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth .

Biochemical Pathways

The activation of AMPK affects several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) . These effectors play significant roles in various biochemical pathways, including lipid metabolism, cell growth regulation, and energy homeostasis .

Pharmacokinetics

Similar compounds have been reported to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the compound’s bioavailability.

Result of Action

The activation of AMPK by Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate results in the inhibition of cell growth, particularly in human breast cancer cell lines . This is due to AMPK’s role in maintaining energy balance, enforcing metabolic checkpoints, and inhibiting cell growth .

Future Directions

properties

IUPAC Name |

ethyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYJIYXUZGSODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)

![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)